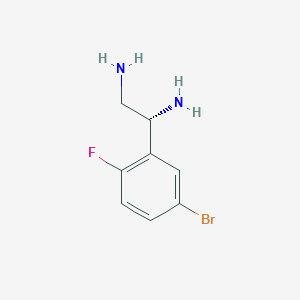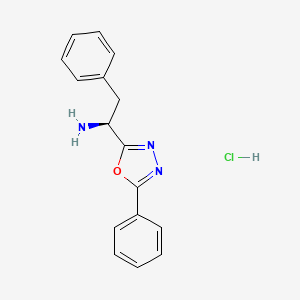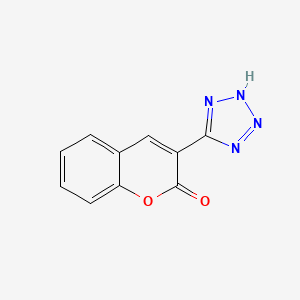![molecular formula C13H17NO B15237130 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15237130.png)
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a bicyclic structure with an oxygen atom incorporated into the ring, making it a bioisostere of the phenyl ring. This structural modification can lead to improved physicochemical properties, such as increased water solubility and enhanced metabolic stability .
Méthodes De Préparation
The synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the oxabicyclo structure, which can then be further functionalized to introduce the phenyl and amine groups. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in drug discovery and development.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as increased durability or enhanced reactivity.
Mécanisme D'action
The mechanism by which 1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine exerts its effects is largely dependent on its interaction with molecular targets. The oxabicyclo structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. This can result in various biological effects, such as altered enzyme activity or changes in cellular signaling .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine can be compared to other bioisosteres of the phenyl ring, such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties
The uniqueness of this compound lies in its balance of stability, solubility, and metabolic properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-phenyl-2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C13H17NO/c14-12-6-8-13(9-7-12,15-10-12)11-4-2-1-3-5-11/h1-5H,6-10,14H2 |
Clé InChI |
ZEQJUBQCHOTTTG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CO2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





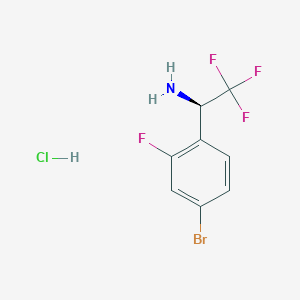

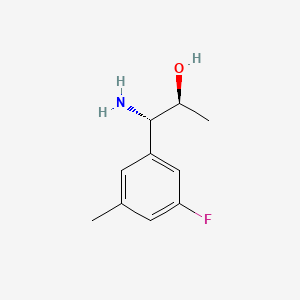
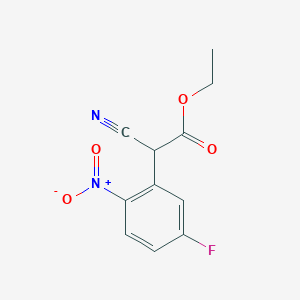
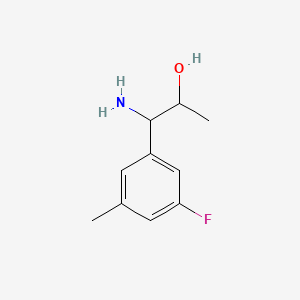
![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)


